molecular formula C7H4BrN3O B6284834 3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one CAS No. 1426245-35-3

3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one

Cat. No.: B6284834
CAS No.: 1426245-35-3
M. Wt: 226
InChI Key:
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Description

3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like cesium carbonate (Cs2CO3) and solvents like dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-bromo-5H,6H-pyrido[2,3-d]pyridazin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological properties.

Properties

CAS No.

1426245-35-3

Molecular Formula

C7H4BrN3O

Molecular Weight

226

Purity

95

Origin of Product

United States

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